N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Description
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H22N6O4S4 and its molecular weight is 574.71. The purity is usually 95%.
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Biological Activity
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The compound has a molecular formula of C24H20N6O3S3 and a molecular weight of 536.64 g/mol. Its structure features several functional groups that contribute to its biological activity:
Functional Group | Description |
---|---|
Benzothiazole | May enhance antimicrobial and anticancer properties. |
Thiadiazole | Implicated in enzyme inhibition mechanisms. |
Piperidine | Contributes to the compound's pharmacokinetics. |
Sulfonamide | Known for antibacterial effects. |
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus subtilis . The presence of the benzothiazole moiety is particularly significant as compounds with similar structures have shown efficacy in treating infections.
Anticancer Properties
The compound has also been studied for its potential as an anticancer agent . Research indicates that it can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth . For instance, it has been identified as an effective inhibitor of carbonic anhydrase IX (CA IX), an enzyme associated with tumor pH regulation . This inhibition disrupts the acidification process in tumors, which is crucial for cancer cell survival.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor . It interacts with various enzymes through competitive inhibition mechanisms. The compound's structural features allow it to bind effectively to active sites of target enzymes, thereby reducing their activity .
Case Studies and Research Findings
Recent research has focused on the compound's interaction with biological targets through various experimental approaches:
- Molecular Docking Studies : These studies have demonstrated that the compound can effectively bind to CA IX, providing insights into its mechanism of action .
- Cellular Assays : In vitro assays have confirmed that the compound significantly reduces cell viability in cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the functional groups can enhance biological activity and selectivity against specific targets .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S4/c30-19(25-21-24-17-6-2-3-7-18(17)35-21)14-34-23-28-27-22(36-23)26-20(31)15-8-10-16(11-9-15)37(32,33)29-12-4-1-5-13-29/h2-3,6-11H,1,4-5,12-14H2,(H,24,25,30)(H,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXDQQINBSPEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.